Cas no 5438-08-4 (5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)-)
5438-08-4 structure
Product Name:5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)-
Numero CAS:5438-08-4
MF:C18H13NO2
MW:275.301324605942
CID:387161
PubChem ID:689986
Update Time:2025-04-19
5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)-
- HMS2699O18; IFLab1_002947; 4-Thioxo-2-phenyl-3.4-dihydro-chinazolin; 2-phenyl-3H-quinazolin-4-thione; 2-phenyl-4-(cinnamylidene)-2-oxazolin-5-one; AC1LHI2T; 2-phenylqunazoline-4(3H)-thione; CTK2A2862; 2-Phenyl-3H-chinazolin-4-thion; 2-phenyl-4(3H)-quinazolinethione; 2-phenyl-4-(3-phenyl-allylidene)-4H-oxazol-5-one; 2-phenyl-3H-quinazoline-4-thione; SureCN9681998; HMS1420F21; REGID_for_CID_838258; 2-Phenyl-4-cinnamyliden-oxazolon-5; 4-Ci
- 5438-08-4
- 2-Phenyl-4-(3-phenylallylidene)oxazol-5(4H)-one
- E-PCO
- 2-Phenyl-(Z)-(4-(E)-cinnamylidene)oxazolin-5-one
- 93920-46-8
- (4E)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one
- AKOS000560807
- CCG-45640
- (4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one
- 2-Phenyl-(4-cinnamylidene)oxazolin-5-one
- 2-Phenyl-(E)-(4-(E)-cinnamylidene)oxazolin-5-one
- SR-01000635394-1
- 2-phenyl-4-(3-phenylprop-2-enylidene)-4,5-dihydro-1,3-oxazol-5-one
-
- Inchi: 1S/C18H13NO2/c20-18-16(13-7-10-14-8-3-1-4-9-14)19-17(21-18)15-11-5-2-6-12-15/h1-13H/b10-7+,16-13+
- Chiave InChI: AYHSMADDXZUZBX-NJKRNUQASA-N
- Sorrisi: O1C(/C(=C\C=C\C2C=CC=CC=2)/N=C1C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 275.09469
- Massa monoisotopica: 275.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 3
- Complessità: 464
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 38.7Ų
Proprietà sperimentali
- Densità: 1.12
- Punto di ebollizione: 427.7°Cat760mmHg
- Punto di infiammabilità: 189°C
- Indice di rifrazione: 1.593
- PSA: 38.66
5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)- Letteratura correlata
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
5438-08-4 (5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso